molecular formula C20H23NO B4821445 N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide

N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide

Cat. No.: B4821445
M. Wt: 293.4 g/mol
InChI Key: MYNVDRYMKUQGCF-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-2-methylcyclopropanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a cyclopropane ring, a diphenylpropyl group, and a carboxamide functional group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.

    Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to convert it into 3,3-diphenylpropylamine.

    Cyclopropanation: The 3,3-diphenylpropylamine is reacted with an appropriate cyclopropane derivative under specific conditions to form the cyclopropane ring.

    Amidation: Finally, the cyclopropane derivative is reacted with a suitable carboxylic acid derivative to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the diphenylpropyl group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    N-Methyl-3,3-diphenylpropylamine: This compound shares the diphenylpropyl group but differs in the presence of a methyl group instead of the cyclopropane ring.

    N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound has a similar diphenylpropyl group but features a quinazolinamine moiety instead of the cyclopropane carboxamide structure.

Uniqueness: N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-14-19(15)20(22)21-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNVDRYMKUQGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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